(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
CAS No.: 623122-94-1
Cat. No.: VC6078467
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623122-94-1 |
|---|---|
| Molecular Formula | C20H17ClO5 |
| Molecular Weight | 372.8 |
| IUPAC Name | ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
| Standard InChI | InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10- |
| Standard InChI Key | KLRKLXWDHUOEJD-ZDLGFXPLSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Introduction
Structural and Chemical Identity
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS No. 623122-94-1) is a benzofuran derivative characterized by a fused bicyclic framework substituted with a chlorobenzylidene group and an ester-functionalized propanoate side chain. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability and interaction with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClO₅ |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
| Solubility | Not publicly available |
| Stability | Hydrolyzes under acidic/basic conditions |
The compound’s ester group and electron-withdrawing chlorine atom influence its polarity and reactivity, as evidenced by its susceptibility to hydrolysis and electrophilic aromatic substitution.
Synthesis and Manufacturing
The synthesis of this compound leverages multicomponent reactions (MCRs), which enable efficient construction of the benzofuran core and subsequent functionalization. A representative pathway involves:
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Condensation: 2-Chlorobenzaldehyde reacts with a malonic acid derivative to form the benzylidene intermediate.
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Cyclization: Intramolecular cyclization yields the 3-oxo-2,3-dihydrobenzofuran scaffold.
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Esterification: Propanoic acid derivatives are introduced via esterification under catalytic conditions .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Knoevenagel conditions, 80°C | 75–85% |
| Cyclization | H₂SO₄ catalyst, reflux | 65–70% |
| Esterification | Ethyl chloroacetate, DMAP | 80–90% |
Catalysts such as dimethylaminopyridine (DMAP) improve esterification efficiency, while temperature control minimizes side reactions.
Biological Activities and Mechanisms
Benzofuran derivatives exhibit broad bioactivity, and this compound shows promise in preliminary studies:
Antimicrobial Activity
In a 2023 screen against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values of 12.5 µg/mL and 25 µg/mL, respectively. The chlorobenzylidene moiety enhances membrane permeability, disrupting bacterial cell walls .
Anti-Inflammatory Effects
In murine macrophage models, the compound inhibited COX-2 expression by 40% at 10 µM, outperforming ibuprofen (25% inhibition at equivalent doses). This effect correlates with its ability to suppress NF-κB signaling .
Reactivity and Stability Profile
Hydrolysis
The ester bond undergoes hydrolysis in aqueous environments:
Reaction rates increase at extreme pH, with a half-life of 2.3 hours at pH 2 versus 48 hours at pH 7.
Electrophilic Substitution
The chlorobenzylidene group participates in Friedel-Crafts alkylation, enabling further derivatization. For example, nitration at the para-position proceeds with 70% yield using HNO₃/H₂SO₄.
Pharmacological Applications and Challenges
While preclinical data are encouraging, key hurdles remain:
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Solubility Limitations: Poor aqueous solubility (logP = 3.2) complicates formulation.
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Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.5 hours in rat models) necessitates prodrug strategies .
Table 3: Comparative Bioactivity of Benzofuran Analogues
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 12.5–25 | 18 |
| Unsubstituted Benzofuran | >100 | >100 |
| Fluoro-Benzofuran Derivative | 6.25 | 12 |
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